3-[5-(4-bromophenyl)-1-(2,3-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
Overview
Description
3-[5-(4-bromophenyl)-1-(2,3-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound that features a pyrrole ring substituted with a bromophenyl and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-bromophenyl)-1-(2,3-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions: The bromophenyl and dimethylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the substituted pyrrole with a propanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) can be used under basic conditions.
Major Products
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[5-(4-bromophenyl)-1-(2,3-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the bromophenyl and dimethylphenyl groups may enhance its binding affinity to certain biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its structural features may contribute to the design of advanced polymers or organic semiconductors.
Mechanism of Action
The mechanism by which 3-[5-(4-bromophenyl)-1-(2,3-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid exerts its effects is largely dependent on its interaction with biological targets. The bromophenyl and dimethylphenyl groups may facilitate binding to specific receptors or enzymes, modulating their activity. The pyrrole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
- 3-[5-(4-fluorophenyl)-1-(2,3-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
- 3-[5-(4-methylphenyl)-1-(2,3-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
Uniqueness
Compared to its analogs, 3-[5-(4-bromophenyl)-1-(2,3-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or fluorine, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
3-[5-(4-bromophenyl)-1-(2,3-dimethylphenyl)pyrrol-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO2/c1-14-4-3-5-19(15(14)2)23-18(11-13-21(24)25)10-12-20(23)16-6-8-17(22)9-7-16/h3-10,12H,11,13H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQOBDGIZTWECV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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